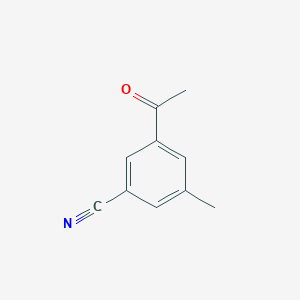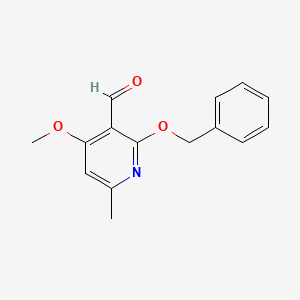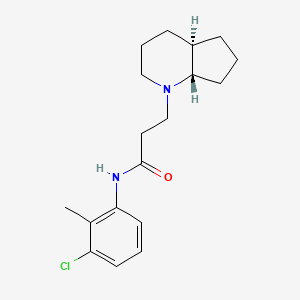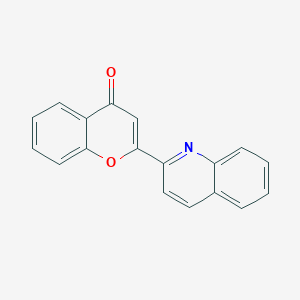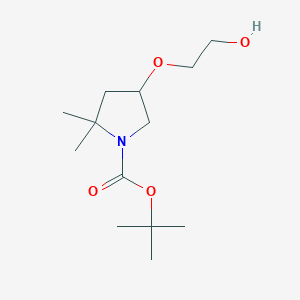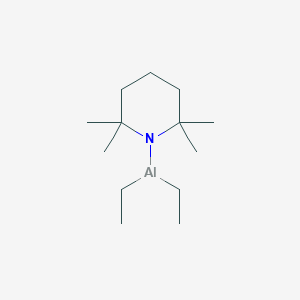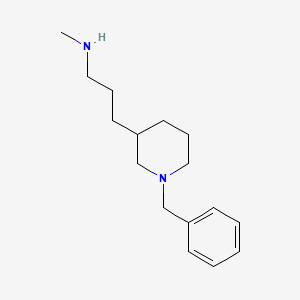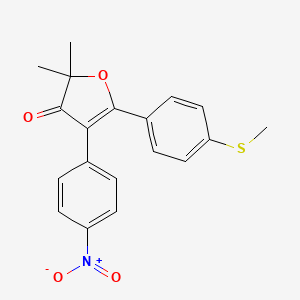
2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The nitro and methylthio groups can be introduced through nitration and thiolation reactions, respectively.
Final assembly: The final compound is obtained by coupling the substituted furan ring with the appropriate phenyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-dimethyl-5-phenyl-4-(4-nitrophenyl)furan-3(2H)-one
- 2,2-dimethyl-5-(4-methylphenyl)-4-(4-nitrophenyl)furan-3(2H)-one
Uniqueness
The presence of both nitro and methylthio groups in “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C19H17NO4S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-(4-nitrophenyl)furan-3-one |
InChI |
InChI=1S/C19H17NO4S/c1-19(2)18(21)16(12-4-8-14(9-5-12)20(22)23)17(24-19)13-6-10-15(25-3)11-7-13/h4-11H,1-3H3 |
InChI-Schlüssel |
HADVKHZRPXKKMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


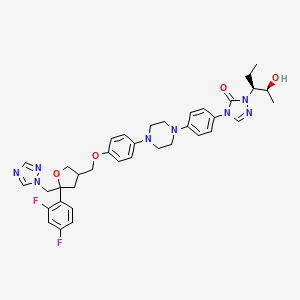


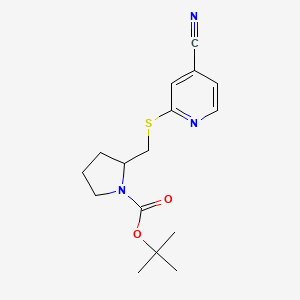
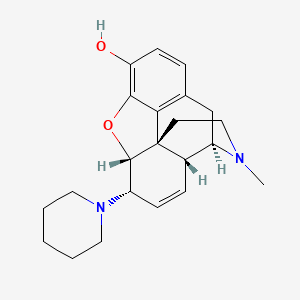
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
